Vaccenic Acid Ethyl-d5 Ester

Description

BenchChem offers high-quality Vaccenic Acid Ethyl-d5 Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vaccenic Acid Ethyl-d5 Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H35NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

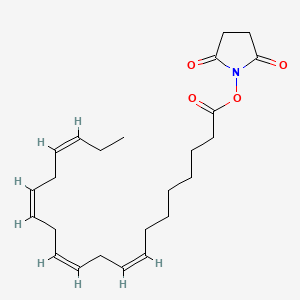

(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |

InChI |

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |

InChI Key |

ZNCPWTOTRSZCDS-LTKCOYKYSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure of Vaccenic Acid Ethyl-d5 Ester

The following technical guide is structured as a high-level monograph for research scientists and drug development professionals. It synthesizes chemical structural analysis, synthesis methodologies, and analytical applications of Vaccenic Acid Ethyl-d5 Ester .

Core Application: Stable Isotope Internal Standard (IS) for Lipidomics & Ethanol Metabolite Profiling[1]

Executive Summary

Vaccenic Acid Ethyl-d5 Ester is the deuterated ethyl ester derivative of Vaccenic Acid (trans-11-octadecenoic acid), the predominant trans fatty acid found in ruminant fats and dairy products.[1] Unlike industrially produced trans fats (e.g., elaidic acid), vaccenic acid is biologically active and can be endogenously converted to conjugated linoleic acid (CLA).[2]

This deuterated analog (

Chemical Identity & Structural Architecture[1]

Nomenclature and Classification

-

Systematic Name: Ethyl-1,1,2,2,2-d5 (E)-octadec-11-enoate[1]

-

Isotopic Modification: Perdeuterated ethyl group (

)[1]

Physicochemical Properties

The substitution of five hydrogen atoms with deuterium significantly alters the mass-to-charge ratio (

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | ~315.55 g/mol (vs. 310.51 for unlabeled) |

| Exact Mass | 315.318 (Calculated) |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in ethanol, chloroform, hexane, DMSO |

| Isotopic Purity | Typically |

| Lipid Shorthand | 18:1 trans-11-EE- |

Structural SMILES & InChI

-

Isomeric SMILES: [2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCC/C=C/CCCCCC

-

InChI Key: (Analog to unlabeled) UWHZIFQPPBDJPM modified for isotopic layer.

Synthesis & Quality Control

Synthetic Pathway

The synthesis of Vaccenic Acid Ethyl-d5 Ester typically follows a Fischer esterification or an acid-catalyzed transesterification using Ethanol-d6 (fully deuterated ethanol) and high-purity Vaccenic Acid.[1]

Reaction Logic:

-

Activation: The carbonyl oxygen of vaccenic acid is protonated by a catalyst (e.g.,

or -

Nucleophilic Attack: The oxygen of Ethanol-d6 attacks the carbonyl carbon.[1]

-

Elimination: Water (or HDO) is eliminated, yielding the ester.[1]

Critical Control Point: The reaction temperature must be controlled (<60°C) to prevent isomerization of the trans-11 double bond to cis or migration of the double bond position.

Stability & Storage[1]

-

Oxidation Sensitivity: Like all unsaturated fatty acids, the double bond at C11 is susceptible to autoxidation.

-

Storage Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Solvent: Often supplied as a solution in ethanol to prevent polymerization and facilitate spiking.[1]

Analytical Applications: The "Why" and "How"

Role in Lipidomics and Alcohol Research

Fatty Acid Ethyl Esters (FAEEs) are non-oxidative metabolites of ethanol.[7] While most ethanol is oxidized to acetaldehyde, a fraction reacts with endogenous fatty acids to form FAEEs.[1]

-

Biomarker Utility: Vaccenic acid ethyl ester is a specific marker used in hair and meconium analysis to detect chronic alcohol exposure.

-

Matrix Correction: Biological matrices (hair, tissue) are complex.[1] Using the d5-ester corrects for recovery variations during the extraction (e.g., solid-phase extraction).[1]

Mass Spectrometry Mechanism

In Electron Impact (EI) ionization (GC-MS), the d5-ester provides a distinct fragmentation pattern.[1]

-

Molecular Ion (

): Shifted by +5 Da (m/z 315 vs 310).[1] -

McLafferty Rearrangement: A characteristic rearrangement ion involving the ester group will also shift, aiding in confirmation.

Analytical Workflow Diagram

The following diagram illustrates the Stable Isotope Dilution Assay (SIDA) workflow, highlighting where the d5-standard is introduced to ensure data integrity.

Figure 1: Stable Isotope Dilution Assay (SIDA) workflow ensuring precise quantification by correcting for extraction efficiency and matrix effects.

Biological Context: Ruminant Trans-Fats[1][5]

Understanding the biological origin of the parent molecule is essential for interpreting analytical results. Vaccenic acid is unique compared to industrial trans-fats.[1]

The Biohydrogenation Pathway

In the rumen, bacteria convert dietary polyunsaturated fatty acids (PUFAs) like Linoleic Acid into Stearic Acid. Vaccenic acid is a stable intermediate in this process.[1]

Figure 2: Metabolic pathway showing the origin of Vaccenic Acid and its conversion back to CLA in human tissues.[1]

Experimental Protocol: GC-MS Quantification

Objective: Quantify Vaccenic Acid Ethyl Ester in plasma using the d5-IS.

Reagents

-

Stock Solution (IS): Vaccenic Acid Ethyl-d5 Ester (100 µg/mL in Ethanol).

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1]

-

Wash Buffer: 0.88% KCl in water.[1]

Step-by-Step Methodology

-

Sample Preparation: Aliquot 100 µL of plasma into a glass centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Stock Solution (IS) to the sample. Vortex for 10 seconds.[1] Crucial: Allow 10 mins for equilibration.

-

Extraction (Folch Method):

-

Collection: Carefully remove the lower organic phase (containing lipids and FAEEs) and transfer to a clean vial.

-

Concentration: Evaporate solvent under a gentle stream of Nitrogen (

) at 30°C. Reconstitute in 50 µL Hexane. -

GC-MS Analysis:

Safety & Handling (MSDS Highlights)

-

Hazard Identification: Generally considered low toxicity, but organic solvents (ethanol/hexane) used in solution are flammable.[1]

-

PPE: Wear nitrile gloves and safety glasses.[1]

-

Disposal: Dispose of as organic chemical waste. Do not pour down the drain.

References

-

Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved February 6, 2026, from [Link]

-

Vaccenic acid - Wikipedia. (n.d.).[1] Wikipedia.[1] Retrieved February 6, 2026, from [Link][1]

-

Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024). NIH.[1] Retrieved February 6, 2026, from [Link]

-

Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. (2006). PubMed.[1] Retrieved February 6, 2026, from [Link]

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved February 6, 2026, from [Link][1]

-

Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. (1990).[7] PubMed.[1] Retrieved February 6, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Human health benefits of vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vaccenic Acid Ethyl-d5 Ester | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways and Pharmacokinetics of Trans-Vaccenic Acid Ethyl Esters (TVA-EE)

Executive Summary

Trans-vaccenic acid (TVA; 18:1 trans-11) is the predominant natural trans fatty acid found in ruminant fats.[1][2] Unlike industrial trans fats linked to cardiovascular pathology, TVA serves as a metabolic precursor to cis-9, trans-11 Conjugated Linoleic Acid (c9,t11-CLA) , a bioactive lipid with potent anti-carcinogenic and anti-inflammatory properties.

In pharmaceutical and nutraceutical development, Ethyl Esters (EE) are frequently employed to stabilize polyunsaturated fatty acids (PUFAs) and increase concentration during molecular distillation (e.g., Lovaza®, Vascepa®). However, the metabolic fate of TVA-EE differs significantly from its triglyceride (TG) or free fatty acid (FFA) counterparts due to the requisite hydrolytic cleavage of the ethyl bond.

This technical guide delineates the metabolic trajectory of TVA-EE, from intestinal hydrolysis to hepatic desaturation, providing a roadmap for researchers investigating TVA-EE as a lipid therapeutic.

Chemical Identity and The Ethyl Ester "Prodrug" Mechanism

To understand the metabolism of TVA-EE, one must view it as a lipid prodrug . The ethyl ester linkage masks the carboxylic acid, altering physicochemical properties but requiring enzymatic activation before the lipid can enter anabolic or catabolic pathways.

-

Molecule: Trans-vaccenic acid ethyl ester (Ethyl trans-11-octadecenoate).

-

Lipid Shorthand: 18:1 t11-EE.

-

Key Distinction: Unlike dietary triglycerides, TVA-EE cannot be directly incorporated into chylomicrons. It must first be hydrolyzed to free TVA and ethanol.

Table 1: Physicochemical Comparison of TVA Forms

| Feature | TVA Ethyl Ester (TVA-EE) | TVA Triglyceride (Natural) | Free Fatty Acid (TVA-FFA) |

| State at RT | Liquid (lower melting point) | Solid/Semi-solid | Solid |

| Bioavailability | Low (requires specific lipases) | High (efficient micellization) | High (direct absorption) |

| Intestinal Enzyme | Carboxyl Ester Lipase (CEL) | Pancreatic Lipase | None required |

| Dependence on Fat | Critical (requires bile salts) | Moderate | Low |

| Primary Utility | High-purity therapeutic delivery | Dietary nutrition | Lab standards/Cell culture |

Phase I Metabolism: Intestinal Hydrolysis and Absorption

The rate-limiting step in TVA-EE pharmacokinetics is the cleavage of the ethanol backbone in the small intestine.

The Hydrolysis Bottleneck

Standard Pancreatic Lipase (PL), which efficiently cleaves triglycerides at the sn-1 and sn-3 positions, exhibits poor activity against ethyl esters. The hydrolysis of TVA-EE relies heavily on Carboxyl Ester Lipase (CEL) , also known as Bile Salt-Stimulated Lipase (BSSL).

-

Mechanism: TVA-EE

TVA (Free Acid) + Ethanol. -

Clinical Implication: If TVA-EE is administered in a fasted state, CEL activity is low, leading to poor hydrolysis and excretion of unabsorbed ester. Co-administration with a high-fat meal is mandatory to stimulate bile secretion and activate CEL.

Re-esterification and Transport

Once hydrolyzed, the free TVA enters the enterocyte via passive diffusion or protein transporters (FATP4). Inside the enterocyte:

-

Activation: TVA is converted to TVA-CoA by Acyl-CoA Synthetase (ACS).

-

Re-esterification: TVA-CoA is esterified onto a glycerol backbone via DGAT enzymes to form new triglycerides.

-

Chylomicron Assembly: These reformed TGs are packaged into chylomicrons and secreted into the lymphatic system, bypassing the liver initially (unlike medium-chain fats).

Phase II Metabolism: The Desaturation Axis (Bioactivation)

The therapeutic potential of TVA lies in its conversion to Rumenic Acid (c9,t11-CLA) . This is an endogenous "bioactivation" process occurring primarily in the liver and adipose tissue.

Stearoyl-CoA Desaturase-1 (SCD1)

The enzyme SCD1 (Delta-9 Desaturase) typically introduces a cis-double bond at the delta-9 position of saturated fats (Stearic

-

Reaction: 18:1 trans-11

18:2 cis-9, trans-11 (CLA). -

Conversion Efficiency: Approximately 19% to 30% of dietary TVA is converted to CLA in humans. This rate is highly variable and dependent on host SCD1 expression levels, which are influenced by insulin and PPAR agonists.

The "Desaturation Index"

In drug development, the ratio of product (CLA) to substrate (TVA) in plasma phospholipids serves as a biomarker for hepatic SCD1 activity.

Visualization: The TVA-EE Metabolic Pathway

The following diagram illustrates the flow from ingestion of the ethyl ester to the generation of bioactive CLA and energy production.

Caption: Metabolic trajectory of TVA-EE from intestinal hydrolysis to hepatic desaturation into CLA.

Experimental Protocols for Validation

For researchers validating TVA-EE formulations, two critical assays are required: Hydrolysis Efficiency (in vitro) and Bioconversion Tracking (in vivo).

Protocol A: In Vitro Lipolysis Assay (Simulated Intestinal Fluid)

Objective: Determine the rate of ethyl ester cleavage compared to triglyceride controls.

-

Preparation: Prepare Simulated Intestinal Fluid (SIF) containing pancreatin (10 mg/mL) and bile salts (sodium taurocholate, 5 mM) in phosphate buffer (pH 6.8).

-

Emulsification: Sonicate 100 mg of TVA-EE in 10 mL SIF to create a stable emulsion.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 500 µL at t=0, 15, 30, 60, and 120 mins.

-

Quenching: Immediately add 1 mL chloroform/methanol (2:1) to stop the reaction.

-

Analysis:

Protocol B: GC-FID Quantification of TVA and CLA Conversion

Objective: Measure the in vivo conversion of TVA to CLA in plasma or tissue.

-

Lipid Extraction: Extract total lipids from plasma (200 µL) using the Folch method (Chloroform:Methanol 2:1).

-

Derivatization (Critical Step):

-

Note: Standard alkaline methylation converts TGs to FAMEs but does not methylate free fatty acids efficiently. Use Acid-Catalyzed Methylation (BF3-Methanol or HCl-Methanol) to ensure all lipid classes (including intact EEs and newly formed TGs) are transesterified to Methyl Esters (FAMEs).

-

Heat at 100°C for 60 mins.

-

-

Gas Chromatography (GC) Setup:

-

Column: SP-2560 or CP-Sil 88 (100m highly polar capillary column) is mandatory to separate cis/trans isomers.

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: 140°C (5 min)

ramp 4°C/min to 240°C.

-

-

Peak Identification:

-

TVA (18:1 t11): Elutes after oleic acid (18:1 c9).

-

CLA (18:2 c9,t11): Elutes in the PUFA region.

-

-

Calculation:

-

Calculate the conversion ratio:

.

-

Therapeutic Implications and Safety

Why Develop TVA-EE?

-

Purity: Ethyl esters allow for fractional distillation, enabling the production of >95% pure TVA, eliminating unwanted saturated fats found in dairy sources.

-

Targeted Delivery: TVA-EE can be formulated into enteric-coated capsules to bypass gastric degradation (though TVA is acid-stable, this reduces burping/reflux side effects).

Safety Considerations

-

Ethanol Release: Hydrolysis releases equimolar amounts of ethanol. While negligible at therapeutic doses (e.g., 2g TVA-EE releases ~300mg ethanol), this must be noted in toxicology filings.

-

Oxidation: Like all unsaturated FAs, TVA-EE is prone to auto-oxidation. Formulations must include antioxidants (e.g., alpha-tocopherol).

References

-

Turpeinen, A. M., et al. (2002). Bioconversion of vaccenic acid to conjugated linoleic acid in humans.[5][6] The American Journal of Clinical Nutrition. Link

-

Kuhnt, K., et al. (2015). Trans-11 Vaccenic Acid: A Key Trans Fatty Acid in the Ruminant Pathway.[5][6] Advances in Nutrition. Link

-

Lawson, L. D., & Hughes, B. G. (1988). Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal. Biochemical and Biophysical Research Communications. Link

-

Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism.[7][8][9][10][11] Progress in Lipid Research. Link

-

Arca, M., et al. (2018). Mechanisms of action of fatty acid ethyl esters in the management of hypertriglyceridemia. Atherosclerosis Supplements. Link

-

Bernasconi, R., et al. (2021). Pharmacokinetics of Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides.[3][12][13] The Journal of Nutrition. Link

Sources

- 1. Cis-9, trans-11-conjugated linoleic acid but not its precursor trans-vaccenic acid attenuate inflammatory markers in the human colonic epithelial cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stearoyl-CoA Desaturase-1 (SCD1) Augments Saturated Fatty Acid-Induced Lipid Accumulation and Inhibits Apoptosis in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 12. flnutrition.ca [flnutrition.ca]

- 13. researchgate.net [researchgate.net]

Vaccenic Acid Ethyl-d5 Ester CAS number and identifiers

Precision Quantitation of Trans-Fatty Acid Ethyl Esters via Isotope Dilution

Executive Summary

Vaccenic Acid Ethyl-d5 Ester is a stable isotope-labeled derivative of Vaccenic Acid Ethyl Ester, characterized by the substitution of five hydrogen atoms with deuterium on the ethyl ester moiety. It serves as a critical Internal Standard (ISTD) in the quantitative analysis of fatty acid ethyl esters (FAEEs) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide addresses the physicochemical properties, synthesis logic, and validated experimental workflows for utilizing this standard to quantify Vaccenic Acid Ethyl Ester—a biomarker relevant to both trans-fatty acid metabolism and non-oxidative ethanol metabolism research.

Chemical Identifiers & Properties

Nomenclature and Registration

Unlike common commodity chemicals, deuterated standards often share the CAS number of their unlabeled parent or lack a unique registry number in public databases.

| Identifier | Value / Description |

| Chemical Name | Vaccenic Acid Ethyl-d5 Ester |

| Synonyms | (E)-11-Octadecenoic acid ethyl-d5 ester; Ethyl-d5 vaccenate |

| Unlabeled Parent CAS | 89296-48-0 (Refers to Vaccenic Acid Ethyl Ester) |

| Labeled CAS | Not formally assigned (Research Grade); often indexed by parent CAS |

| InChI Key | Derivative of XZMSLYSQJNCDQH-KTKRTIGZSA-N |

| SMILES (Isomeric) | CCCCCC/C=C/CCCCCCCCCC(=O)OCC ([2H])([2H])C([2H])([2H])[2H] |

Physicochemical Specifications

The deuterium labeling (

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 315.55 g/mol (approx) vs. 310.51 g/mol (Unlabeled) |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in Ethanol, Chloroform, Hexane; Insoluble in Water |

| Storage | -20°C (Hygroscopic; store under inert gas like Argon) |

Technical Core: Mechanism of Action

The Role of Ethyl-d5 Labeling

The "Ethyl-d5" designation indicates the deuterium label is located on the ethoxy group derived from ethanol-d5 during synthesis.

-

Structure:

(where R is the vaccenic acid chain). -

Stability: The ester bond is stable under neutral extraction conditions but susceptible to hydrolysis (lipase activity) or transesterification.

-

Application Warning: This standard is designed to quantify the intact ethyl ester . If the analytical protocol involves transesterification (e.g., converting all lipids to Methyl Esters/FAMEs), the d5-ethyl group will be cleaved and lost. This standard is strictly for FAEE analysis.

Isotope Dilution Mass Spectrometry (IDMS)

By spiking the biological sample with a known concentration of Vaccenic Acid Ethyl-d5 Ester before extraction, the standard undergoes the exact same extraction efficiency, matrix effects, and ionization suppression as the endogenous analyte.

Quantification Logic:

Experimental Protocols

Sample Preparation (Solid Phase Extraction for FAEEs)

Context: Isolation of FAEEs from plasma or tissue, separating them from triglycerides.

-

Spiking: Add 10 µL of Vaccenic Acid Ethyl-d5 Ester (100 µM stock in ethanol) to 200 µL of plasma/homogenate.

-

Protein Precipitation: Add 400 µL Acetone. Vortex 30s. Centrifuge at 3,000 x g for 5 mins.

-

Supernatant Transfer: Move supernatant to a clean glass tube.

-

Liquid-Liquid Extraction (LLE): Add 1 mL Hexane. Vortex 1 min. Allow phase separation.

-

Collection: Collect the upper organic layer (Hexane).

-

Evaporation: Dry under a stream of Nitrogen at 30°C.

-

Reconstitution: Dissolve residue in 50 µL Dodecane or Hexane for GC-MS injection.

GC-MS Analytical Parameters

Note: Vaccenic acid (trans-11) must be chromatographically resolved from Oleic acid (cis-9) isomers.

| Parameter | Setting |

| Column | High-polarity cyanopropyl phase (e.g., SP-2560 or CP-Sil 88), 100m x 0.25mm |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C |

| Oven Program | 140°C (5 min) |

| Ionization | Electron Impact (EI), 70 eV |

| SIM Mode (Target) | m/z 310 (Unlabeled Parent), m/z 315 (d5-ISTD) |

| SIM Mode (Fragment) | m/z 88 (McLafferty Rearrangement - Unlabeled), m/z 93 (d5-Labeled) |

Visualizations & Pathways

Analytical Workflow Logic

The following diagram illustrates the critical path for using the d5-ester, highlighting the "No Transesterification" rule to preserve the label.

Caption: Workflow preserving the ethyl-d5 moiety. Transesterification is prohibited as it cleaves the labeled group.

Metabolic Context: Trans-Fatty Acid Ethyl Esters

Vaccenic acid is a ruminant trans-fat.[1] Its ethyl esterification occurs primarily via non-oxidative pathways involving ethanol.

Caption: Biosynthesis of Vaccenic Acid Ethyl Ester via FAEE Synthase in the presence of ethanol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15789308, Ethyl cis-vaccenate (Isomer Reference). Retrieved from [Link]

- Kaphalia, B. S., & Ansari, G. A. (2001).Fatty acid ethyl esters: markers of alcohol abuse and their role in toxicity. Alcohol, 24(3), 155-164. (Contextual grounding for FAEE analysis).

Sources

Methodological & Application

Quantitative Analysis of Vaccenic Acid in Biological Samples Using Vaccenic Acid Ethyl-d5 Ester as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Senior Application Scientist Note: This document provides a comprehensive protocol for the precise and accurate quantification of vaccenic acid in various biological matrices. By employing a stable isotope-labeled internal standard, Vaccenic Acid Ethyl-d5 Ester, this method leverages the principles of isotope dilution mass spectrometry to ensure the highest level of analytical rigor. The following guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the analytical process.

Introduction: The Significance of Vaccenic Acid and the Rationale for Isotope Dilution GC-MS

Vaccenic acid ((11E)-11-octadecenoic acid) is a naturally occurring trans fatty acid found predominantly in ruminant fats and dairy products.[1] Emerging research suggests its potential involvement in various physiological processes, making its accurate quantification in biological samples a key objective for nutritional and biomedical research.[2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection capabilities.[3] However, the quantitative analysis of fatty acids can be challenging due to potential losses during sample preparation and variability in instrument response.[4] To overcome these challenges, the use of a stable isotope-labeled internal standard is paramount.

The Principle of Stable Isotope Dilution: This method relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte of interest at the very beginning of the sample preparation process.[5] The labeled internal standard, in this case, Vaccenic Acid Ethyl-d5 Ester, is chemically identical to the analyte (Vaccenic Acid Ethyl Ester) but has a different mass due to the incorporation of deuterium atoms.[6] Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation.[7] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.[4] By measuring the ratio of the signal from the endogenous analyte to that of the internal standard in the mass spectrometer, accurate quantification can be achieved, independent of sample recovery.[5]

Experimental Workflow Overview

The overall experimental workflow for the quantification of vaccenic acid using Vaccenic Acid Ethyl-d5 Ester is depicted below. This multi-step process is designed to ensure the efficient extraction of lipids, their conversion to volatile ethyl esters suitable for GC analysis, and their subsequent detection and quantification by MS.

Caption: Experimental workflow for the quantitative analysis of vaccenic acid.

Detailed Protocols

Reagents and Materials

-

Vaccenic Acid Ethyl-d5 Ester (Internal Standard)

-

Vaccenic Acid (for calibration standards)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Boron Trifluoride in Ethanol (BF3-Ethanol) or Ethanolic HCl

-

Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Nitrogen gas, high purity

Preparation of Stock and Working Solutions

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vaccenic Acid Ethyl-d5 Ester and dissolve in 10 mL of hexane. Store at -20°C.

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane. Aliquot and store at -20°C. The concentration of the working solution may need to be optimized based on the expected concentration of vaccenic acid in the samples.

Calibration Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of vaccenic acid and dissolve in 10 mL of methanol. Store at -20°C.

Calibration Curve Working Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the vaccenic acid stock solution into a blank matrix (a sample of the same biological matrix that is free of vaccenic acid, or a synthetic equivalent). The concentration range should bracket the expected concentration of the analyte in the unknown samples.

Sample Preparation: Lipid Extraction and Ethyl Esterification

This protocol is a general guideline and may require optimization depending on the specific biological matrix.

-

Sample Homogenization: For tissue samples, homogenize a known weight of the tissue in a suitable buffer. For liquid samples like plasma, use a known volume directly.

-

Internal Standard Spiking: To a known amount of the sample homogenate or liquid sample, add a precise volume of the Vaccenic Acid Ethyl-d5 Ester working solution. Vortex briefly to mix.

-

Lipid Extraction (Folch Method):

-

Add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

-

Saponification and Ethyl Esterification:

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 100°C for 5 minutes in a sealed tube.[8]

-

Cool the tube to room temperature.

-

Add 2 mL of 12% BF3 in ethanol.

-

Heat again at 100°C for 30 minutes to facilitate the formation of fatty acid ethyl esters (FAEEs).[8]

-

After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex vigorously for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.[9]

-

Carefully transfer the upper hexane layer containing the FAEEs to a clean vial.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Instrumentation and Analytical Conditions

The following instrumental parameters provide a starting point for method development and should be optimized for the specific instrument used.

| Parameter | Condition | Rationale |

| Gas Chromatograph | ||

| Column | DB-23, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Polar columns provide good separation of fatty acid esters based on their degree of unsaturation and chain length.[6] |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |

| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is important for trace analysis. |

| Injection Volume | 1 µL | A standard injection volume for capillary GC. |

| Carrier Gas | Helium | An inert carrier gas that is compatible with most mass spectrometers. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency and reproducible retention times. |

| Oven Program | Initial temp: 100°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min | This temperature program allows for the separation of a wide range of fatty acid ethyl esters. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces characteristic and reproducible fragmentation patterns.[10] |

| Ionization Energy | 70 eV | The standard electron energy for EI, which generates a library-searchable mass spectrum. |

| Ion Source Temp. | 230°C | Prevents condensation of analytes in the ion source. |

| Quadrupole Temp. | 150°C | Ensures stable ion transmission. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest, reducing chemical noise. |

Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions to monitor is critical for the selectivity and sensitivity of the assay. For fatty acid ethyl esters, a characteristic fragment ion resulting from a McLafferty rearrangement is observed at m/z 88.[1][3] This ion is highly abundant and specific to the ethyl ester functionality.

Caption: Key ions for SIM analysis of Vaccenic Acid Ethyl Ester and its d5-labeled internal standard.

Table of Ions for SIM Analysis:

| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | Rationale |

| Vaccenic Acid Ethyl Ester | 88 | 310 (Molecular Ion), 55 | m/z 88 is the characteristic and abundant McLafferty rearrangement product of ethyl esters. The molecular ion provides specificity, and m/z 55 is another common fragment.[1][9] |

| Vaccenic Acid Ethyl-d5 Ester | 93 | 315 (Molecular Ion) | The quantification ion is shifted by +5 Da due to the five deuterium atoms in the ethyl group. The molecular ion is also shifted by +5 Da. |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the quantification ions of both Vaccenic Acid Ethyl Ester (m/z 88) and Vaccenic Acid Ethyl-d5 Ester (m/z 93) at their respective retention times.

-

Ratio Calculation: For each sample and calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Ratio = (Peak Area of Vaccenic Acid Ethyl Ester) / (Peak Area of Vaccenic Acid Ethyl-d5 Ester)

-

-

Calibration Curve Construction: Plot the peak area ratio against the known concentration of vaccenic acid in the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Quantification of Unknowns: Use the equation from the calibration curve to calculate the concentration of vaccenic acid in the unknown samples based on their measured peak area ratios.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

-

Linearity: Assessed from the calibration curve.

-

Accuracy: Determined by analyzing quality control (QC) samples at different concentrations and comparing the measured values to the nominal values.

-

Precision: Evaluated by repeatedly analyzing QC samples to determine the intra- and inter-day variability (expressed as the coefficient of variation, %CV).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Regularly interspersed QC samples should be included in each analytical run to monitor the performance of the method.

Conclusion

This application note provides a robust and reliable protocol for the quantification of vaccenic acid in biological samples using GC-MS with a stable isotope-labeled internal standard. The use of Vaccenic Acid Ethyl-d5 Ester in an isotope dilution approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. By following the detailed steps outlined in this guide, researchers can obtain high-quality, defensible data for their studies in nutrition, metabolism, and drug development.

References

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

LIPID MAPS. (2007, October 11). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

- Cao, J., et al. (2008).

-

Wikipedia. (2023). Vaccenic acid. Retrieved from [Link]

- MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.

-

LCGC International. (2025, August 7). Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. Retrieved from [Link]

-

TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

- Byrdwell, W. C. (2014). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS.

- Mossoba, M. M., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209-3214.

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Retrieved from [Link]

-

Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Stable isotope analysis of fatty acids by gas chromatography–isotope ratio mass spectrometry. Retrieved from [Link]

- Pragst, F., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users.

-

Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved from [Link]

-

MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. Retrieved from [Link]

-

Oxford Academic. (n.d.). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. Retrieved from [Link]

- Field, C. J., et al. (2009). Dietary vaccenic acid has antiatherogenic effects in LDLr-/- mice. The Journal of Nutrition, 139(12), 2255-2261.

-

ResearchGate. (n.d.). Steps of fatty acid profile analysis method for GC-MS. Retrieved from [Link]

-

LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

-

Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

Sources

- 1. tdx.cat [tdx.cat]

- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ | Applications Notes | JEOL Ltd. [jeol.com]

- 10. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

LC-MS/MS quantification using Vaccenic Acid Ethyl-d5 Ester

An In-Depth Technical Guide to the Quantification of Vaccenic Acid in Biological Matrices using Stable Isotope Dilution LC-MS/MS with Vaccenic Acid Ethyl-d5 Ester

Authored by: A Senior Application Scientist

Introduction: The Growing Importance of Vaccenic Acid Quantification

Vaccenic acid (18:1 n-7) is a naturally occurring trans fatty acid found predominantly in ruminant-derived products like milk and meat, and is the primary trans fat isomer in human milk.[1] Unlike industrially produced trans fats, which are widely associated with adverse cardiovascular effects, vaccenic acid has garnered significant scientific interest for its potential health benefits. Research suggests it may play a role in mitigating metabolic syndrome, reducing inflammation, and even exhibiting anti-cancer properties.[2][3][4] Specifically, studies have indicated its potential to lower dyslipidemia and fatty liver disease and to reprogram signaling cascades that mediate anti-tumor immunity.[2][3]

Given these diverse biological activities, the ability to accurately and precisely quantify vaccenic acid in complex biological matrices (e.g., plasma, serum, tissues) is crucial for researchers in nutrition, pharmacology, and drug development. This quantification allows for the elucidation of its metabolic pathways, the assessment of its role as a biomarker, and the evaluation of its therapeutic potential.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and specificity.[5] This guide provides a comprehensive, field-proven protocol for the robust quantification of vaccenic acid, employing the principles of stable isotope dilution (SID) with Vaccenic Acid Ethyl-d5 Ester as the internal standard.

The Cornerstone of Accuracy: Principle of the Method

The inherent challenge in analyzing fatty acids by LC-MS is their poor ionization efficiency in common mobile phases.[6][7] To overcome this, this protocol employs a derivatization strategy, converting the native vaccenic acid into its ethyl ester. This chemical modification serves a dual purpose: it neutralizes the polar carboxylic acid group, leading to improved reversed-phase chromatographic behavior, and it promotes efficient formation of positive ions during electrospray ionization (ESI), significantly enhancing detection sensitivity.[6][8][9]

The bedrock of this quantitative method is the Stable Isotope Dilution (SID) technique.[10][11] A known quantity of a stable isotope-labeled version of the analyte—in this case, Vaccenic Acid Ethyl-d5 Ester—is added to each sample at the very beginning of the sample preparation process.[12]

Why is this so critical? The deuterated internal standard (IS) is chemically identical to the analyte of interest (endogenous vaccenic acid) but has a slightly higher mass (due to the five deuterium atoms). Consequently, it behaves identically during every subsequent step: extraction, derivatization, chromatography, and ionization.[12][13] Any sample loss during extraction, incomplete derivatization, or suppression of the ionization signal by the sample matrix will affect both the analyte and the internal standard to the same degree.

Because the mass spectrometer can differentiate between the mass of the analyte and the mass of the internal standard, we quantify based on the ratio of their signal responses, not the absolute response of the analyte. This ratio remains constant regardless of analytical variability, ensuring a highly accurate, precise, and robust measurement.[10][14]

Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15][16] This highly selective technique involves monitoring a specific, predefined fragmentation of a parent ion into a product ion for both the analyte and the internal standard, effectively filtering out chemical noise and enhancing specificity.[16][17][18]

Caption: Workflow of Stable Isotope Dilution for Vaccenic Acid Quantification.

Materials and Reagents

| Item | Description/Grade | Typical Supplier |

| Standards | ||

| Vaccenic Acid | >99% purity | Cayman Chemical, Sigma-Aldrich |

| Vaccenic Acid Ethyl-d5 Ester | >98% purity, >99% isotopic purity | Cayman Chemical, Avanti Polar Lipids |

| Solvents | ||

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Honeywell |

| Methyl-tert-butyl ether (MTBE) | HPLC Grade or higher | Sigma-Aldrich, VWR |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Honeywell |

| Water | LC-MS Grade or 18.2 MΩ·cm | Millipore Milli-Q System |

| Ethanol (EtOH) | Anhydrous, ACS Grade | Sigma-Aldrich |

| Hexane | HPLC Grade | Fisher Scientific |

| Reagents | ||

| Acetyl Chloride | Reagent Grade | Sigma-Aldrich |

| Formic Acid (FA) | LC-MS Grade | Thermo Scientific |

| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |

| Consumables | ||

| Microcentrifuge Tubes | 1.5 mL and 2.0 mL, low-binding | Eppendorf, Sarstedt |

| Autosampler Vials | 2 mL, glass, with PTFE/silicone septa | Agilent, Waters |

| Syringe Filters | 0.22 µm, PTFE | Millipore, Pall |

| Equipment | ||

| Analytical Balance | 4 or 5 decimal places | Mettler Toledo, Sartorius |

| Vortex Mixer | - | VWR, Fisher Scientific |

| Centrifuge | Refrigerated, capable of >14,000 x g | Eppendorf, Beckman Coulter |

| Nitrogen Evaporator | - | Organomation, Biotage |

| LC-MS/MS System | Triple Quadrupole Mass Spectrometer | SCIEX, Agilent, Waters, Shimadzu |

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Preparation of Standards and Quality Controls

Causality Insight: Preparing accurate standards is the foundation of any quantitative assay. Using a single, well-characterized stock solution to prepare all calibrators and QCs ensures consistency. QCs are prepared independently from the calibration curve to provide an unbiased assessment of the method's accuracy and precision.[19]

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Vaccenic Acid and dissolve in 5.0 mL of ethanol to create a 1 mg/mL stock.

-

Accurately weigh ~1 mg of Vaccenic Acid Ethyl-d5 Ester (IS) and dissolve in 1.0 mL of ethanol to create a 1 mg/mL stock. Store stocks at -20°C or lower.

-

-

Working Internal Standard (IS) Solution (1 µg/mL):

-

Dilute the primary IS stock 1:1000 with ethanol (e.g., 10 µL into 9990 µL) to create a 1 µg/mL working solution. This solution will be used to spike all samples, calibrators, and QCs.

-

-

Calibration Curve Standards:

-

Prepare a series of intermediate stock solutions of Vaccenic Acid by serial dilution in ethanol.

-

In a clean set of tubes, prepare the calibration standards by spiking the appropriate amount of Vaccenic Acid intermediate stock into a blank matrix (e.g., surrogate plasma or stripped serum). A typical calibration range might be 1 - 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Using a separate weighing of the Vaccenic Acid standard if possible, prepare QC samples in blank matrix at a minimum of three concentration levels:

-

Low QC: ~3x the Lower Limit of Quantification (LLOQ).

-

Mid QC: In the middle of the calibration range.

-

High QC: ~75-80% of the Upper Limit of Quantification (ULOQ).

-

-

Protocol 2: Sample Preparation and Lipid Extraction

Causality Insight: The choice of extraction method is critical for efficiently isolating lipids while minimizing contaminants. The MTBE method is a modern alternative to traditional Folch or Bligh-Dyer extractions, offering high recovery for a broad range of lipids with improved safety and phase separation.[20] The internal standard is added at the very first step to ensure it tracks the analyte through the entire process, which is the core principle of SID.[11][12]

-

Thaw biological samples (e.g., 50 µL plasma), calibration standards, and QCs on ice.

-

To each 50 µL sample in a 2 mL microcentrifuge tube, add 10 µL of the 1 µg/mL IS working solution . Vortex briefly.

-

Add 200 µL of Methanol to precipitate proteins. Vortex vigorously for 30 seconds.

-

Add 750 µL of MTBE . Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 180 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic layer (containing lipids), a protein disk, and a lower aqueous layer.

-

Carefully transfer ~650 µL of the upper organic (MTBE) layer to a new clean tube, being careful not to disturb the protein interface.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-35°C. The dried lipid extract is now ready for derivatization.

Caption: Overview of the MTBE-based lipid extraction protocol.

Protocol 3: Derivatization to Ethyl Esters

Causality Insight: This reaction converts the carboxylic acid to a less polar, more volatile ethyl ester, which is ideal for ESI+ and reversed-phase LC. Acetyl chloride reacts with ethanol in situ to form a small amount of HCl, which acts as a catalyst for the esterification. Heating accelerates the reaction to completion.

Caption: Derivatization of Vaccenic Acid to its ethyl ester.

-

Prepare the derivatization reagent: Add 200 µL of acetyl chloride dropwise to 1.8 mL of anhydrous ethanol in a glass vial on ice. Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood. This reagent should be made fresh.

-

To the dried lipid extract from Protocol 2, add 100 µL of the freshly prepared ethanolic acetyl chloride reagent .

-

Cap the tubes tightly and vortex briefly.

-

Incubate at 60°C for 60 minutes .

-

After incubation, cool the tubes to room temperature.

-

Evaporate the reagent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried derivatized sample in 100 µL of Acetonitrile/Water (90:10, v/v) .

-

Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Causality Insight: A C18 reversed-phase column is used to separate lipids based on their hydrophobicity. The gradient elution starts with a higher aqueous content and moves to a high organic content to elute the non-polar ethyl esters. The MRM transitions are chosen for their specificity and intensity. The precursor ion ([M+H]+) is the protonated mass of the ethyl ester. The product ion is a characteristic fragment that provides specificity.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent for separating fatty acid esters based on chain length and unsaturation. |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Acetate | Protic solvent with additives to promote protonation. |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% FA | Strong organic solvent to elute hydrophobic analytes. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Column Temperature | 45°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | |

| Gradient Elution | ||

| 0.0 - 1.0 min | 30% B | Initial condition. |

| 1.0 - 8.0 min | 30% to 100% B (Linear) | Gradient to elute analytes. |

| 8.0 - 10.0 min | Hold at 100% B | Wash column. |

| 10.1 - 12.0 min | Return to 30% B | Re-equilibrate for next injection. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Ethyl ester derivatization promotes positive ion formation. |

| Ion Spray Voltage | ~5500 V | Optimize for specific instrument. |

| Source Temperature | ~500°C | Optimize for specific instrument. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across a peak. |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Rationale for Product Ion |

| Vaccenic Acid Ethyl Ester | m/z 311.3 | m/z 265.3 | Loss of ethanol (C2H5OH) from the ester. |

| Vaccenic Acid Ethyl-d5 Ester (IS) | m/z 316.3 | m/z 265.3 | Loss of deuterated ethanol (C2D5OH); fragment is the same. |

Data Analysis and Method Validation

Data Analysis Workflow

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and internal standard MRM transitions using the instrument's software.

-

Response Ratio Calculation: For each injection (calibrator, QC, and unknown sample), calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Calibration Curve Construction: Plot the peak area ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Perform a linear regression, typically with a 1/x or 1/x² weighting, to generate the calibration curve. The curve should have a correlation coefficient (r²) of ≥0.99.

-

Quantification of Unknowns: Determine the concentration of vaccenic acid in QC and unknown samples by interpolating their calculated peak area ratios onto the calibration curve.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][21][22] The inclusion of QCs in every analytical run serves as an ongoing validation of the method's performance.

Table 3: Key Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance)[21] |

| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | Define the relationship between response and concentration. | ≥75% of non-zero standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of the measurement. | Intra- and inter-assay precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of vaccenic acid in biological samples. The strategic use of ethyl ester derivatization enhances analytical performance, while the implementation of a stable isotope-labeled internal standard, Vaccenic Acid Ethyl-d5 Ester, ensures the highest level of accuracy and precision by correcting for analytical variability. By following the detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, and by adhering to established validation principles, researchers can confidently generate high-quality data to advance our understanding of the role of vaccenic acid in health and disease.

References

-

Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299–3305. [Link]

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367–412. [Link]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

Metabolon. (n.d.). Vaccenic acid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Cyberlipid. (n.d.). Vaccenic acid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

Kalogianni, D. P., & Gkouveris, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(18), 5818. [Link]

-

Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of lipid research, 46(1), 1–9. [Link]

-

Almeida, R., Paul, A., & De-Souza, E. A. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Journal of visualized experiments : JoVE, (196), 10.3791/65301. [Link]

-

Vrkoslav, V., Míková, R., & Cvačka, J. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 51(7), 2024–2034. [Link]

-

Le, T. H., & Kim, H. K. (2023). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 13(7), 838. [Link]

-

Murphy, R. C. (2001). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 20(5), 316–345. [Link]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]

-

Jacome-Sosa, M., Lu, J., Wang, Y., Borthwick, F., Mangat, R., Ajamian, M., ... & Proctor, S. D. (2016). Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat. Journal of lipid research, 57(4), 638–649. [Link]

-

Aston Labs. (n.d.). MRM-Profiling for Lipidomics and Metabolomics. Retrieved from [Link]

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Vaccenic acid. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

Yang, Y., Li, W., Li, Y., & Li, H. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical chemistry, 79(18), 7067–7075. [Link]

-

Basselin, M., Ramadan, E., Chen, M., & Rapoport, S. I. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of visualized experiments : JoVE, (57), 3379. [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitative Lipid Analysis using MRM and DMS. Retrieved from [Link]

-

Fay, L. B., & Richli, U. (2000). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. Flavour science: recent developments, 264, 39-44. [Link]

-

Lee, J. W., De-Souza, E. A., & Han, X. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1171–1184. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]

- 4. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. imreblank.ch [imreblank.ch]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MRM-Profiling - Aston Labs - Purdue University [aston.chem.purdue.edu]

- 19. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. fda.gov [fda.gov]

- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Derivatization techniques for Vaccenic Acid Ethyl-d5 Ester

Isomeric Resolution via DMDS Derivatization and GC-MS Quantification

Part 1: Executive Technical Synthesis

Vaccenic Acid Ethyl-d5 Ester is a specialized isotopic standard used primarily to quantify Fatty Acid Ethyl Esters (FAEEs)—biomarkers for ethanol consumption—and to trace trans-fatty acid metabolism.

The core analytical challenge lies in the isomeric resolution . Vaccenic acid (C18:1 trans-11) is isobaric with Oleic acid (C18:1 cis-9) and Elaidic acid (C18:1 trans-9). Standard Electron Ionization (EI) Mass Spectrometry cannot distinguish these isomers because the double bond migrates during ionization, producing identical mass spectra.

The Solution: This guide details the Dimethyl Disulfide (DMDS) Derivatization protocol. By chemically "fixing" the double bond with DMDS prior to GC-MS, we generate regioselective adducts that cleave specifically at the original double bond position, yielding diagnostic fragment ions that unequivocally distinguish Vaccenic acid from its isomers.

Part 2: Critical Handling Directives (The "Why")

Before initiating protocols, researchers must adhere to two critical constraints to ensure data integrity:

-

Preservation of the Ethyl-d5 Moiety:

-

Risk: Standard lipidomics workflows often involve transesterification (e.g., converting lipids to FAMEs using Methanolic HCl).

-

Consequence: If you subject Vaccenic Acid Ethyl-d5 Ester to methanolic transesterification, you will exchange the deuterated ethyl group for a non-deuterated methyl group.

-

Directive: DO NOT use methanolic derivatization reagents. If hydrolysis is required to analyze the free acid, the d5 label will be lost. This standard is designed for direct analysis as an Ethyl Ester or as a spike-in internal standard for FAEE extraction.

-

-

Stereochemical vs. Regiochemical Analysis:

-

Context: DMDS derivatization determines the position (regiochemistry) of the double bond (C11 vs C9). It does not easily distinguish cis vs trans geometry in standard low-res MS.

-

Directive: To confirm trans geometry, combine DMDS data with retention time analysis on a highly polar cyano-propyl column (e.g., CP-Sil 88 or SP-2560), where trans isomers generally elute after their cis counterparts.

-

Part 3: Protocol A - DMDS Derivatization for Isomeric Identification

This protocol converts the unsaturated ethyl ester into a saturated bis(methylthio) derivative. This "locks" the double bond information for MS analysis.

Reagents & Materials

-

Substrate: Vaccenic Acid Ethyl-d5 Ester (approx. 50 µg).

-

Reagent A: Dimethyl Disulfide (DMDS) – High Purity.

-

Catalyst: Iodine solution (60 mg I₂ in 1 mL Diethyl Ether).[1]

-

Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

-

Extraction Solvent: n-Hexane (HPLC Grade).

Step-by-Step Workflow

-

Dissolution: Dissolve the Vaccenic Acid Ethyl-d5 Ester standard (or sample extract containing it) in 50 µL of n-Hexane .

-

Reaction Initiation: Add 100 µL of DMDS followed by 30 µL of Iodine/Ether catalyst .

-

Incubation: Cap the vial tightly (Teflon-lined cap). Incubate at 40°C for 4 hours or overnight at room temperature.

-

Note: The solution should remain dark orange/brown. If it turns clear, add more Iodine solution (iodine is consumed by the reaction).

-

-

Quenching: Add 200 µL of Saturated Na₂S₂O₃ . Shake vigorously until the organic (upper) layer becomes colorless (iodine reduction).

-

Extraction: Add 200 µL of n-Hexane . Vortex for 30 seconds.

-

Phase Separation: Centrifuge at 2000 RPM for 2 minutes.

-

Recovery: Transfer the upper organic phase (containing the DMDS derivative) to a GC vial insert.

-

Drying: Evaporate to dryness under Nitrogen and redissolve in 50 µL Hexane (optional, for concentration).

Part 4: Protocol B - GC-MS Quantification & Analysis[2][3]

Instrument Parameters

-

System: GC-MS (Single Quadrupole or Q-TOF).

-

Column: Non-polar (5% Phenyl Polysiloxane, e.g., DB-5ms or HP-5ms).

-

Reasoning: Since we have derivatized the double bond, we no longer rely on the column for isomeric separation. Non-polar columns provide better peak shape for high-molecular-weight DMDS adducts.

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (1 µL injection) at 250°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C (hold 5 min).

-

-

MS Source: EI mode (70 eV), 230°C.

Data Interpretation: The Diagnostic Fragmentation

The DMDS adds across the C11=C12 double bond. In the Mass Spectrometer, the bond between the two carbons bearing the methylthio groups (C11-C12) is the weakest and cleaves preferentially.

Calculated Fragments for Vaccenic Acid Ethyl-d5 Ester (C18:1 n-7):

-

Parent Structure: Ethyl-d5 ester of 11-octadecenoic acid.

-

Derivatized MW: 315 (Parent) + 94 (DMDS) = 409 amu .

| Fragment Type | Structural Logic | Calculation | Diagnostic m/z |

| Fragment A (ω-End) | Methyl terminus to C12 | CH₃-(CH₂)₅-CH(SMe)⁺ | 145 |

| Fragment B (α-End) | Ester terminus to C11 | ⁺CH(SMe)-(CH₂)₉-COO-C₂D₅ | 264 |

| Molecular Ion | Parent Adduct | M⁺ | 409 |

Comparison with Oleic Acid Ethyl-d5 Ester (C18:1 n-9):

-

Fragment A (ω-End): CH₃-(CH₂)₇-CH(SMe)⁺ = 173

-

Fragment B (α-End): ⁺CH(SMe)-(CH₂)₇-COO-C₂D₅ = 236

Part 5: Visualized Analytical Logic

The following diagrams illustrate the workflow and the mechanistic fragmentation logic required for validation.

Diagram 1: Analytical Workflow

Caption: Integrated workflow for FAEE analysis. The DMDS path (green) is used for structural validation; the direct path is for routine quantification.

Diagram 2: DMDS Fragmentation Mechanism

Caption: Mechanistic cleavage of the DMDS adduct. The specific m/z values (145/264) definitively identify the C11 double bond position.

Part 6: References

-

LIPID MAPS® Lipidomics Gateway. "Fatty Acid Analysis Protocols." LIPID MAPS. Available at: [Link]

-

Christie, W. W. "Mass Spectrometry of Fatty Acid Derivatives." LipidWeb. Available at: [Link]

-

Yamamoto, K., et al. "Determination of double bond positions in methylene-interrupted dienoic fatty acids by GC-MS as their dimethyl disulfide adducts." Chemistry and Physics of Lipids, 1991.

-

National Institute of Standards and Technology (NIST). "Mass Spectra of Fatty Acid Ethyl Esters." NIST Chemistry WebBook. Available at: [Link]

-

Society of Hair Testing (SoHT). "Consensus on Alcohol Markers in Hair - Ethyl Glucuronide and Fatty Acid Ethyl Esters." SoHT Guidelines. Available at: [Link]

Sources

Application Note: Lipid Extraction Architectures Compatible with Ethyl-d5 Ester Standards

This Application Note is structured to provide a high-fidelity technical guide for the extraction of Fatty Acid Ethyl Esters (FAEEs) using deuterated ethyl esters (Ethyl-d5) as Internal Standards (IS).

Executive Summary & Technical Rationale

The quantification of Fatty Acid Ethyl Esters (FAEEs) presents a unique analytical paradox: the solvents typically required to extract lipids (alcohols like methanol or ethanol) are the very substrates that induce artificial formation of the analyte from endogenous triglycerides.

When using Ethyl-d5 ester standards (e.g., Ethyl-d5-Palmitate, Ethyl-d5-Oleate), the challenge intensifies. The protocol must not only prevent the formation of native FAEEs (false positives) but also preserve the integrity of the deuterated standard. Standard lipidomics workflows (Folch, Bligh-Dyer) utilizing methanol pose a critical risk: Transesterification .

This reaction depletes the internal standard, converting it into a methyl ester and compromising quantitation.

This guide presents two "Safe-Solvent" architectures:

-

Acetone-Hexane LLE: For liquid matrices (Plasma/Serum). Replaces alcohol-based protein precipitation with acetone to eliminate transesterification donors.

-

Headspace SPME: For solid matrices (Hair/Tissue). A solvent-free approach that utilizes volatility differences, ensuring zero matrix-induced artifacts.

Critical Methodological Considerations

The "Zero-Alcohol" Rule

To ensure the stability of Ethyl-d5 standards, the extraction system must be devoid of protic primary alcohols (Ethanol, Methanol).

-

Ethanol: Strictly prohibited. Causes direct analyte inflation.

-

Methanol: Causes IS degradation (loss of d5-ethyl group) and separates the standard from the analyte signal.

-

Solution: Use Acetone or Acetonitrile for protein precipitation and Hexane or Heptane for lipid solubilization.

Internal Standard Equilibration

The Ethyl-d5 standard is non-polar. When added to aqueous biofluids (plasma), it may adhere to container walls or precipitate if not properly mixed.

-

Protocol: Spike the IS into the sample and allow 5–10 minutes of equilibration before adding the precipitating solvent. This ensures the IS binds to lipoproteins similarly to endogenous FAEEs.

Enzyme Quenching

Endogenous lipases can hydrolyze FAEEs back to fatty acids.

-

Mechanism: Acetone acts as a potent protein denaturant, effectively quenching enzymatic activity at room temperature, unlike weaker solvents that may require -80°C conditions.

Protocol A: Acetone-Hexane Liquid-Liquid Extraction (LLE)

Best For: Plasma, Serum, Cell Culture Media. Target: Neutral Lipids (FAEEs, Triglycerides).

Reagents & Equipment[1][2][3]

-

Internal Standard: Mixture of Ethyl-d5-Palmitate, Ethyl-d5-Oleate, Ethyl-d5-Stearate (10 µg/mL in Acetone).

-

Solvent A (Precipitant): Acetone (HPLC Grade, cold 4°C).

-

Solvent B (Extractant): n-Hexane (HPLC Grade).

-

Equipment: Borosilicate glass tubes (Teflon-lined caps), Centrifuge (3000 x g).

Step-by-Step Workflow

-

Sample Preparation:

-

Aliquot 200 µL of plasma/serum into a glass tube.

-

Note: Plastic tubes are avoided to prevent polymer leaching and lipid adsorption.

-

-

Internal Standard Spiking:

-

Add 20 µL of Ethyl-d5 IS Working Solution.

-

Vortex gently for 10 seconds.

-

Equilibrate: Let stand for 5 minutes at room temperature.

-

-

Protein Precipitation (The "Safe" Step):

-

Lipid Extraction:

-

Add 600 µL of n-Hexane.

-

Cap tightly and mechanically shake/vortex for 2 minutes.

-

Observation: A biphasic system will form (Hexane top, Aqueous/Acetone bottom).

-

-

Phase Separation:

-

Centrifuge at 3,000 x g for 5 minutes at 4°C.

-

The upper organic layer (Hexane) contains the FAEEs and Ethyl-d5 standards.

-

-

Collection & Concentration:

-

Transfer the upper hexane layer to a clean GC/LC vial.

-

(Optional) Evaporate under Nitrogen stream at 30°C and reconstitute in 50 µL Nonane for GC-MS injection.

-

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME)

Best For: Hair, Tissue Homogenates, Viscous Matrices. Target: Volatile FAEEs (Ethyl Laurates, Palmitates).

Reagents & Equipment[1][2][3]

-

SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

-

Incubation Buffer: Phosphate Buffered Saline (PBS) pH 7.4.

-

Matrix Modifier: DMSO (to aid IS solubility).

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Hair: Wash with dichloromethane (remove surface oils), dry, and pulverize into powder. Weigh 20 mg into a 20 mL headspace vial.

-

Tissue: Homogenize 50 mg tissue in 500 µL PBS.

-

-

IS Addition:

-

Add 10 µL Ethyl-d5 IS (in DMSO) directly to the solid/slurry.

-

Cap immediately with a magnetic crimp cap (PTFE/Silicone septum).

-

-

Incubation:

-

Incubate at 65°C for 10 minutes with agitation (500 rpm).

-

Purpose: Promotes volatilization of FAEEs into the headspace.

-

-

Extraction (Adsorption):

-

Insert SPME fiber into the headspace (do not touch the liquid/solid).

-

Expose fiber for 20 minutes at 65°C.

-

-

Desorption:

-

Insert fiber directly into GC inlet (260°C).

-

Desorb for 2 minutes (splitless mode).

-

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic and flow for the Acetone-Hexane extraction, highlighting the critical control points for Ethyl-d5 stability.

Caption: Workflow for Acetone-Hexane extraction designed to prevent transesterification of Ethyl-d5 standards.

Performance Validation & QC

Recovery Calculation

Since the Ethyl-d5 standard is added before extraction, absolute recovery is calculated by comparing the area ratio of the extracted sample against a non-extracted neat standard.

Artifact Monitoring

To validate the "Safe-Solvent" system, run a Triglyceride Challenge :

-

Spike a blank matrix (BSA solution) with high concentrations of Triolein (Triglyceride).

-

Monitor for Ethyl Oleate .[7]

-

Pass Criteria: Ethyl Oleate < LOD. (Confirming no artificial formation from Triglycerides).

Solvent Compatibility Table

| Solvent System | Protein Ppt | Lipid Solubility | Ethyl-d5 Stability | Recommendation |

| Acetone / Hexane | Excellent | High (Neutral Lipids) | High | Recommended |

| Methanol / Chloroform | Excellent | High (All Classes) | Low (Risk of Methylation) | Avoid |

| Ethanol / Hexane | Good | High | Critical Failure (False Positives) | Prohibited |

| MTBE / Water | Good | High | High | Alternative |

References

-

Pragst, F., et al. (2001). Determination of fatty acid ethyl esters (FAEE) in hair of alcoholics and social drinkers. Forensic Science International.

-

Kulaga, V., et al. (2009). Fatty acid ethyl esters (FAEE): a novel method for the determination of FAEE in meconium using HS-SPME-GC-MS. Journal of Chromatography B.

-

Wiedzy, M. (2021).[10] Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters. MOST Wiedzy.

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

-

Refaai, M.A., et al. (2013). Lipid Stability during Sample Preparation. National Institutes of Health (NIH).

Sources

- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. researchgate.net [researchgate.net]

- 8. blog.organomation.com [blog.organomation.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Solubilization & Handling of Vaccenic Acid Ethyl-d5 Ester

[1][2]

Compound Profile & Solubility Basics

Vaccenic Acid Ethyl-d5 Ester is a highly lipophilic (hydrophobic) neutral lipid.[1][2] Unlike free fatty acids, it lacks an ionizable carboxyl group, meaning it cannot form water-soluble soaps even at high pH.[1][2] This makes aqueous solubilization significantly more challenging and requires specific carrier systems for biological assays.

Physicochemical Data

| Parameter | Specification |